molecular formula C15H13NO2 B016168 (R)-(-)-4-(2,3-Epoxypropoxy)carbazole CAS No. 95093-96-2

(R)-(-)-4-(2,3-Epoxypropoxy)carbazole

Cat. No. B016168
Key on ui cas rn: 95093-96-2
M. Wt: 239.27 g/mol
InChI Key: SVWKIGRDISDRLO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06699997B2

Procedure details

2-(2-Methoxyphenoxy)ethylamine (III) (4.89 g) was heated to about 100° C., after which 4-(oxiran-2-ylmethoxy)-9H-carbazole (II) (3.31 g) was added portionwise. After approximately 20 minutes, the reaction mixture was cooled to about 70° C., after which water (25 ml) and ethyl acetate (15 ml) were added. The pH of the two-phase mixture was then adjusted to 5 with 2 N hydrochloric acid. The solid that formed, Carvedilol hydrochloride hydrate, is filtered, washed with water (20 ml) followed with ethylacetate (15 ml). The resulting material is reslurried in ethylacetate (50 ml) and water (20 ml) containing 5% Sodium carbonate until the pH reached 7.5. The organic phase was separated and dried over sodium sulfate. The dried solution was concentrated to a turbid solution and cooled overnight to about 4° C. Precipitated carvedilol was isolated by filteration and crystallized from isopropanol.
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[CH:9][C:4]=1[O:5][CH2:6][CH2:7][NH2:8].[O:13]1[CH2:15][CH:14]1[CH2:16][O:17][C:18]1[C:30]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[NH:23][C:22]=2[CH:21]=[CH:20][CH:19]=1.O.Cl>C(OCC)(=O)C>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[CH:9][C:4]=1[O:5][CH2:6][CH2:7][NH:8][CH2:15][CH:14]([OH:13])[CH2:16][O:17][C:18]1[CH:19]=[CH:20][CH:21]=[C:22]2[NH:23][C:24]3[CH:25]=[CH:26][CH:27]=[CH:28][C:29]=3[C:30]=12

Inputs

Step One
Name
Quantity
4.89 g
Type
reactant
Smiles
COC1=C(OCCN)C=CC=C1
Step Two
Name
Quantity
3.31 g
Type
reactant
Smiles
O1C(C1)COC1=CC=CC=2NC3=CC=CC=C3C12
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid that formed
FILTRATION
Type
FILTRATION
Details
Carvedilol hydrochloride hydrate, is filtered
WASH
Type
WASH
Details
washed with water (20 ml)
ADDITION
Type
ADDITION
Details
water (20 ml) containing 5% Sodium carbonate until the pH
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The dried solution was concentrated to a turbid solution
TEMPERATURE
Type
TEMPERATURE
Details
cooled overnight to about 4° C

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC=1C=CC=CC1OCCNCC(COC=2C=CC=C3C2C=4C=CC=CC4N3)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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